![molecular formula C45H54F2N4O8 B192657 Vinflunine CAS No. 162652-95-1](/img/structure/B192657.png)
Vinflunine
描述
Vinflunine is a third-generation member of the vinca alkaloid family, known for its anti-tumor properties. It was first described in 1998 at the Pierre Fabre research center in France. This compound is primarily used to treat advanced or metastatic transitional cell carcinoma of the urothelial tract after the failure of platinum-containing treatments . It is a microtubule inhibitor that binds to tubulin, inhibiting its polymerization into microtubules during cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions: Vinflunine is synthesized through a semi-synthetic process using superacidic chemistry to selectively introduce two fluorine atoms at the 20’ position of the catharanthine moiety . This process involves the use of catharanthine and vindoline as precursor alkaloids .
Industrial Production Methods: The industrial production of this compound involves the preparation of a pharmaceutical composition that includes this compound as the active constituent, pharmaceutically acceptable salts, and cyclodextrin. The mixture is then freeze-dried to prepare the injection . The process ensures the stability of this compound, which is otherwise unstable in its raw form .
化学反应分析
Types of Reactions: Vinflunine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like fluorine gas or other halogenating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced therapeutic properties .
科学研究应用
Vinflunine has a wide range of scientific research applications:
作用机制
Vinflunine exerts its effects by interacting with the vinca alkaloid binding site on tubulin. It suppresses microtubule dynamics, causing cell cycle arrest at the G2/M phase and leading to cell death via apoptosis . This mechanism involves the inhibition of microtubule assembly and the reduction of microtubule growing events .
相似化合物的比较
Vinflunine is compared with other vinca alkaloids such as vincristine, vinblastine, and vinorelbine:
Vincristine: Primarily used in the treatment of leukemia in children.
Vinblastine: Used for treating neoplasms, Hodgkin’s disease, and carcinomas.
Vinorelbine: Employed in the treatment of non-small cell lung cancer and breast cancer.
Uniqueness: this compound is unique due to its fluorinated structure, which enhances its anti-tumor efficacy compared to other vinca alkaloids . It shows higher or moderate antitumor efficacy in a significant percentage of tumor models .
生物活性
Vinflunine is a semisynthetic vinca alkaloid that has emerged as a significant therapeutic agent, particularly in the treatment of advanced urothelial carcinoma. Its biological activity primarily stems from its ability to inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This article delves into the mechanisms of action, efficacy in clinical settings, and safety profiles of this compound, supported by data tables and case studies.
This compound exerts its antitumor effects through the following mechanisms:
- Microtubule Inhibition : this compound binds to tubulin, inhibiting microtubule assembly during mitosis. This leads to the disruption of the mitotic spindle, causing cell cycle arrest at metaphase and ultimately inducing apoptosis .
- Selective Affinity : Unlike other vinca alkaloids, this compound has a higher affinity for mitotic tubulin compared to axonal tubulin. This selectivity results in reduced neurotoxicity, allowing for higher plasma concentrations .
Clinical Efficacy
This compound has been evaluated in various clinical trials, particularly for patients with metastatic transitional cell carcinoma (TCC) after failure of platinum-based chemotherapy. The following summarizes key findings from notable studies:
Phase II Trials
- Culine et al. (2006) :
- Vaughn et al. (2009) :
Phase III Trials
A pivotal phase III trial compared this compound plus best supportive care (BSC) against BSC alone:
- PFS : this compound significantly improved median PFS to 3 months compared to 1.5 months for BSC alone.
- OS : Results indicated a survival benefit, supporting this compound's use in this patient population .
Safety Profile
This compound's safety profile has been characterized by manageable side effects:
- Common Adverse Events :
- Myelosuppression
- Constipation
- Fatigue
- The incidence of grade 3 or higher adverse events was reported in approximately 68% of patients across various studies, but these were generally manageable .
Case Studies and Observational Research
A retrospective observational study involving 43 patients treated with this compound yielded the following outcomes:
- Overall Response Rate : 12%
- DCR : Increased to 33% when considering only patients treated in the second line.
- Median PFS : 2.2 months overall; increased to 7.2 months for those achieving partial response or stable disease.
- Median OS : 6.9 months overall; increased to 11.8 months for second-line treatment .
Comparative Efficacy Table
Study | Population Size | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) |
---|---|---|---|---|---|
Culine et al., 2006 | 51 | 18 | 67 | 3.0 | 6.6 |
Vaughn et al., 2009 | 175 | 15 | N/A | 2.8 | 8.2 |
Bellmunt et al., | N/A | N/A | N/A | 3 | N/A |
Current Study | 43 | 12 | 29 | 2.2 | 6.9 |
属性
Key on ui mechanism of action |
Microtubules are a major component of the cytoskeleton that have a critical role in maintenance of cell shape, mobility, adhesion and intracellular integrity. They also play a role in the formation of the mitotic spindle and chromosomal segregation to the daughter cells at mitosis. Via GTP hydrolysis at the β-tubulin subunit and polymerization of tubulin into linear polymers, microtubules, or macromolecular filaments composed of tubulin heterodimers, are formed via a mechanism of nucleation-elongation. At the onset of mitosis, the interphase microtubule network disassembles into the tubulin. The tubulin reassembles into a new population of mitotic spindle microtubules that further undergo rapid successions of lengthening and shortening until they are attached to the newly duplicated sister chromatids at their centromeres. The dynamic behaviour of microtubules are characterized by two mechanical process: dynamic instability indicating repeated switches of growth and shortening at the ends, and microtubule treadmilling that involves the fast-growing (+) end of the microtubule accompanied by a net loss of the opposite slow-growing (-) end. Microtubule treadmilling plays a critical role in mitosis by generating the forces for separation of the chromosomes in the mitotic spindle from centrosome and kinetochores. In both cancer and normal cells, vinflunine binds to tubulin at or near to the vinca binding sites at β-tubulin. It is proposed that in similarity to other vinca alkaloids, vinflunine is most likely to bind to β-tubulin subunit at the interdimer interface. Via direct binding to tubulin, vinflunine inhibits microtubule polymerization and induces a G2+M arrest, or a mitotic arrest. Vinflunine disrupts the dynamic function of microtubules by suppressing treadmilling and slowing the microtubule growth rate while increasing growth duration. Ultimately, mitotic accumulation at the metaphase/anaphase transition results in cell apoptosis. |
---|---|
CAS 编号 |
162652-95-1 |
分子式 |
C45H54F2N4O8 |
分子量 |
816.9 g/mol |
IUPAC 名称 |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26?,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1 |
InChI 键 |
NMDYYWFGPIMTKO-GKTGNXALSA-N |
SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |
手性 SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |
规范 SMILES |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C |
熔点 |
244 |
Key on ui other cas no. |
162652-95-1 |
同义词 |
Javlor vinflunine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。